8-Bromo-2'-deoxyadenosine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

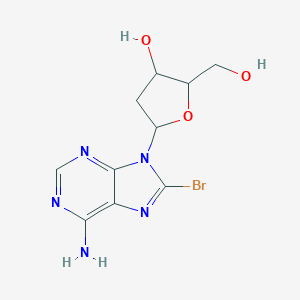

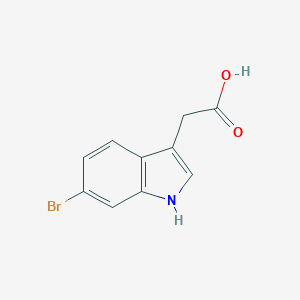

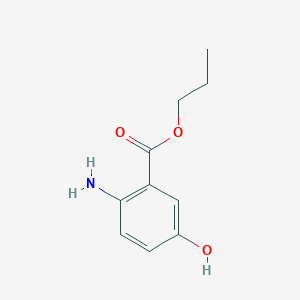

8-Bromo-2’-deoxyadenosine is an analogue of 2’-deoxyadenosine where the hydrogen in position 8 of the adenine nucleobase has been replaced by bromine . It is a brominated DNA adduct generated by human DNA polymerases .

Synthesis Analysis

The synthesis of 8-Bromo-2’-deoxyadenosine involves bromination of unprotected 2-amino-2’-deoxyadenosine with Br2/AcOH/AcONa to give 2-amino-8-bromo-2’-deoxyadenosine . The brominated derivative is then converted to 8-alkynylated 2-amino-2’-deoxyadenosines by a palladium-catalyzed Sonogashira cross-coupling reaction via microwave assistance .Molecular Structure Analysis

The molecular formula of 8-Bromo-2’-deoxyadenosine is C10H12BrN5O3 . Its molecular weight is 330.14 g/mol . The IUPAC name is (2R,3S,5R)-5-(6-amino-8-bromopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol .Chemical Reactions Analysis

The UV photolysis of 8-bromo-2’-deoxyadenosine has been investigated in different solvents and in the presence of additives like halide anions . Photolytic cleavage of the C-Br bond leads to the formation of the C8 radical .Physical And Chemical Properties Analysis

8-Bromo-2’-deoxyadenosine has a density of 2.3±0.1 g/cm3, a boiling point of 671.0±65.0 °C at 760 mmHg, and a flash point of 359.6±34.3 °C . It has 3 hydrogen bond donors, 7 hydrogen bond acceptors, and 2 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Photochemical Studies

8-Bromo-2’-deoxyadenosine is used in photochemical studies to understand the behavior of nucleic acids upon exposure to UV light. The UV photolysis of this compound has been investigated in various solvents, leading to the formation of the C8 radical. This research is crucial for understanding DNA damage and repair mechanisms .

Cyclopurine Lesions

Researchers use 8-Bromo-2’-deoxyadenosine to study cyclopurine lesions, which are a type of DNA damage. The compound’s photolytic cleavage results in the formation of cyclopurine residues, providing insights into the effects of oxidative stress on DNA .

Radical Reactions

The compound is pivotal in studying radical reactions, such as hydrogen abstraction and cyclization. These studies are significant for modeling the chemical processes that occur in DNA during oxidative stress and for developing potential therapeutic interventions .

Synthesis of DNA Analogs

8-Bromo-2’-deoxyadenosine serves as a precursor in the synthesis of DNA analogs. These analogs are used for structural and functional studies of DNA and RNA, aiding in the development of new drugs and therapeutic strategies .

Crystallography

In crystallography, 8-Bromo-2’-deoxyadenosine is utilized for structural studies of oligonucleotides. Its photolabile nature makes it an ideal candidate for cross-linking studies, which are essential for understanding the three-dimensional structure of DNA and RNA .

Antitumor Research

The compound is used in antitumor research to study DNA base damage by antitumor agents. Understanding the interaction between 8-Bromo-2’-deoxyadenosine and antitumor agents can lead to the development of more effective cancer treatments .

Oxidative Stress Biomarkers

8-Bromo-2’-deoxyadenosine is also used in the identification and quantification of biomarkers for oxidative stress. This application is vital for diagnosing and monitoring diseases related to oxidative damage .

Drug Development

Finally, 8-Bromo-2’-deoxyadenosine is instrumental in drug development, particularly in the design of nucleoside analogs that can interfere with DNA replication in pathogens or cancer cells, offering a pathway to new treatments .

Zukünftige Richtungen

The synthesis of 8-Bromo-2’-deoxyadenosine has been improved with significantly improved yields and ease of isolation . The conversion of 8-bromo-2’-deoxyadenosine to 5’,8-cyclo-2’-deoxyadenosine in 65% yield and in a diastereoisomeric ratio has been shown in steady-state photolysis in acetonitrile .

Eigenschaften

IUPAC Name |

(2R,3S,5R)-5-(6-amino-8-bromopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN5O3/c11-10-15-7-8(12)13-3-14-9(7)16(10)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,13,14)/t4-,5+,6+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJBIVXMQFIQOGE-KVQBGUIXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C3=NC=NC(=C3N=C2Br)N)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2Br)N)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-2'-deoxyadenosine | |

CAS RN |

14985-44-5 |

Source

|

| Record name | 8-Bromo-2'-deoxyadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014985445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

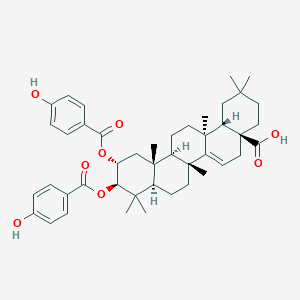

![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-(2-hydroxypropan-2-yl)-1H-imidazole-5-carboxylate](/img/structure/B120061.png)

![{4-[3,3-Bis-(4-bromo-phenyl)-allylsulfanyl]-2-chloro-phenoxy}-acetic acid](/img/structure/B120078.png)